
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an aminophenoxy group attached to a benzopyran core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic substitution reaction, where a halogenated benzopyran derivative reacts with 4-aminophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs. This can include the use of advanced catalysts, continuous flow reactors, and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzopyran derivatives.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The benzopyran core can intercalate with DNA, affecting gene expression and cellular functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the past as a rubber antioxidant and an intermediate for dyes.
o-Cresolphthalein: A phthalein dye used as a pH indicator in titrations.
Uniqueness
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like 4-aminobiphenyl and o-cresolphthalein, this compound offers a versatile platform for the development of advanced materials and therapeutic agents.
Propiedades
Número CAS |
92921-45-4 |
|---|---|
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
7-(4-aminophenoxy)-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO5/c17-10-2-5-11(6-3-10)21-12-4-1-9-7-13(15(18)19)16(20)22-14(9)8-12/h1-8H,17H2,(H,18,19) |
Clave InChI |
WRJWYTWRUWUGHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)

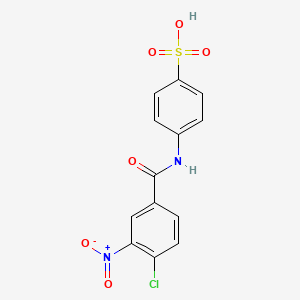
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
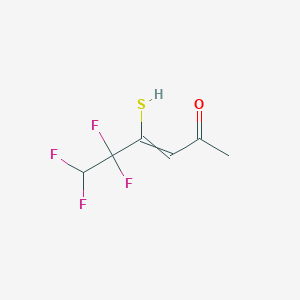
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
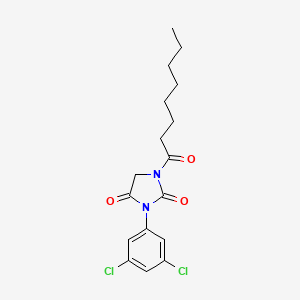
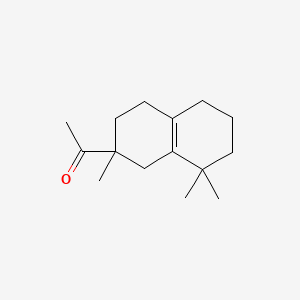
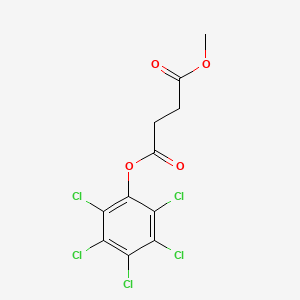

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
